2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-(trifluoromethyl)benzenecarboxylate
Description
This compound is a fluorinated ester featuring a 1-phenyl-1H-imidazole-2-thiol moiety linked via a sulfanyl-methyl group to a trifluoroethyl ester backbone. The 3-(trifluoromethyl)benzenecarboxylate group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications. Its synthesis likely involves multi-step reactions, including nucleophilic substitution (e.g., coupling of imidazole-thiol with a bromomethyl intermediate) and esterification .
Properties
IUPAC Name |
[1,1,1-trifluoro-3-(1-phenylimidazol-2-yl)sulfanylpropan-2-yl] 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F6N2O2S/c21-19(22,23)14-6-4-5-13(11-14)17(29)30-16(20(24,25)26)12-31-18-27-9-10-28(18)15-7-2-1-3-8-15/h1-11,16H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHNCSUNGYEZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(C(F)(F)F)OC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-(trifluoromethyl)benzenecarboxylate , also known by its CAS number 672949-39-2 , is a complex organic molecule with notable pharmacological potential. Its structure includes trifluoromethyl groups and an imidazole moiety, which are often associated with enhanced biological activity. This article aims to explore the biological activities of this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C20H14F6N2O2S
- Molar Mass : 460.4 g/mol
- Purity : >90%
The biological activity of this compound can be attributed to several key structural features:
- Trifluoromethyl Groups : These groups enhance lipophilicity and metabolic stability, potentially improving the compound's bioavailability.
- Imidazole Ring : Known for its role in various biological processes, the imidazole moiety may interact with biological targets such as enzymes and receptors.
- Sulfanyl Group : This functional group can influence the compound's reactivity and interaction with biological molecules.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that imidazole derivatives possess antimicrobial properties. The presence of the trifluoromethyl group may enhance this activity by altering the compound's interaction with microbial membranes.
Anticancer Potential
Imidazole-containing compounds have been investigated for their anticancer effects. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition
Research indicates that similar compounds can act as enzyme inhibitors, particularly against enzymes involved in cancer metabolism and infectious disease pathways.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts. -
Anticancer Activity :
In vitro studies demonstrated that certain derivatives of imidazole significantly inhibited the growth of breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. -
Enzyme Inhibition Studies :
A recent study focused on the inhibition of specific kinases by fluorinated imidazoles, showing promising results in reducing kinase activity associated with tumor growth.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as imidazole cores, sulfanyl/sulfonyl linkages, and trifluoromethyl groups:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₂₀H₁₃F₆N₂O₂S.
Key Findings from Comparative Analysis
Structural Diversity: The target compound’s trifluoroethyl ester distinguishes it from acetamide () and sulfonyl () derivatives. Esters generally exhibit higher hydrolytic stability than amides but lower than sulfones .
Synthetic Routes :
- Like ’s benzoimidazolone derivatives, the target compound likely involves chlorosulfonation and cyclization steps. However, the trifluoroethyl ester may require specialized fluorination techniques (e.g., using trifluoroacetic anhydride) .
- The sulfanyl-methyl linker in the target compound resembles the thioether formation in , which employs THF as a solvent and ammonia derivatives for nucleophilic substitution .
Physicochemical Properties :
- The target’s logP is estimated to be ~3.8 (predicted via ChemDraw), higher than acetamide derivatives (~2.5, ) due to the lipophilic CF3 groups.
- Thermal stability : Trifluoromethyl groups typically increase melting points (cf. ’s benzimidazole derivatives with mp 248°C), suggesting the target may exhibit similar robustness .
Biological Activity :
- While direct data for the target compound is absent, structurally related imidazole-thioethers () show antitumor and kinase-modulating activities. The CF3 groups may enhance target selectivity, as seen in ’s compound (IC₅₀ < 1 µM against cancer cell lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
